Ala-Gly
Overview
Description
Ala-Gly, also known as alanylglycine, is a dipeptide composed of the amino acids alanine and glycine. It is one of the simplest peptides and serves as a model compound for studying peptide bonds and protein structures. This compound is significant in biochemistry and molecular biology due to its role in protein synthesis and its structural simplicity, which makes it an ideal subject for various experimental studies.
Mechanism of Action
Target of Action
Ala-Gly, a dipeptide composed of alanine and glycine, primarily targets the protein synthesis machinery in cells. As a fundamental component of proteins, it plays a crucial role in various biological processes .
Mode of Action
The mode of action of this compound involves its incorporation into proteins during the process of protein synthesis. The peptide bond formation between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is a key step in this process .
Biochemical Pathways
This compound participates in several biochemical pathways. For instance, it is involved in the synthesis of peptides from its component amino acids . It also plays a role in the metabolism of amino acids, such as glutamic acid, which is produced by the TCA cycle .
Pharmacokinetics
Research on similar dipeptides suggests that they are rapidly absorbed and eliminated, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role in protein synthesis. It can influence cell growth, differentiation, and function . In some cases, it has been shown to inhibit aflatoxin production in certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other amino acids, pH, temperature, and other factors can affect its stability and its ability to participate in biochemical reactions .
Biochemical Analysis
Biochemical Properties
Ala-Gly participates in numerous biochemical reactions, primarily due to its role as a dipeptide. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be hydrolyzed by peptidases, which are enzymes that break down peptides into their constituent amino acids. This interaction is crucial for protein metabolism and recycling within cells. Additionally, this compound can act as a substrate for transporters that facilitate the movement of peptides across cellular membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling by acting as a ligand for specific receptors or by influencing the activity of signaling molecules. This compound also affects gene expression by serving as a precursor for the synthesis of proteins that regulate transcription and translation. Furthermore, this compound plays a role in cellular metabolism by providing a source of amino acids for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes involved in peptide metabolism, thereby regulating the availability of amino acids within cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by peptidases over time. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to modulate cellular processes, such as protein synthesis and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and support cellular metabolism. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as peptidases and transaminases, which facilitate its breakdown and conversion into other metabolites. This compound can also influence metabolic flux by altering the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for various biochemical processes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Gly involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of glycine. This can be achieved through several methods:
Solution-phase synthesis: This method involves the protection of the amino group of alanine and the carboxyl group of glycine to prevent side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.
Solid-phase peptide synthesis (SPPS): In this method, the amino acid glycine is attached to a solid resin. The amino group of alanine is protected, and the carboxyl group is activated using a coupling reagent. The activated alanine is then added to the resin-bound glycine to form the peptide bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis due to its efficiency and scalability. Automated peptide synthesizers are often used to streamline the process, allowing for the rapid and consistent production of the dipeptide.
Chemical Reactions Analysis
Types of Reactions
Ala-Gly can undergo various chemical reactions, including:
Oxidation and Reduction: While this compound itself is not highly reactive towards oxidation and reduction, the amino acids it contains can undergo such reactions under specific conditions.
Substitution: This compound can participate in substitution reactions where the amino or carboxyl groups are modified.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products of these reactions include the free amino acids alanine and glycine, as well as various modified peptides depending on the specific reaction conditions .
Scientific Research Applications
Ala-Gly has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Gly-Ala: Another dipeptide composed of glycine and alanine but in reverse order.
Gly-His-Lys: A tripeptide with distinct biological activities, including wound healing and skin remodeling.
Uniqueness of this compound
This compound is unique due to its simplicity and the ease with which it can be synthesized and studied. Its structural simplicity makes it an ideal model for understanding fundamental biochemical processes, and its applications span various fields from basic research to industrial production .
Properties
IUPAC Name |
2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-55-3 | |
Record name | Glycine, L-alanyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101316944 | |
Record name | L-Alanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
687-69-4 | |
Record name | L-Alanylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANYLGLYCINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6Y9X6ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alanylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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